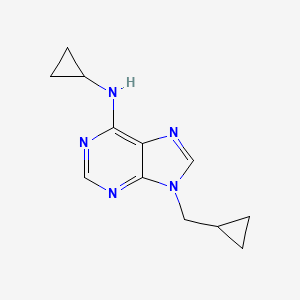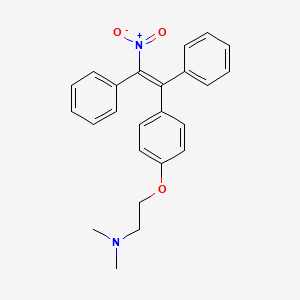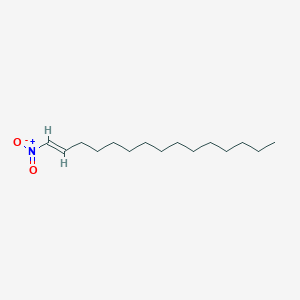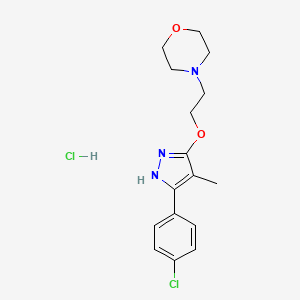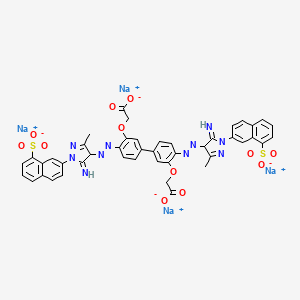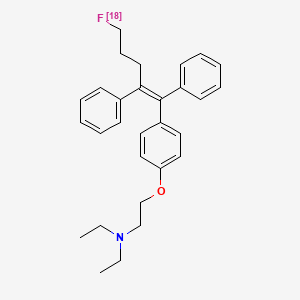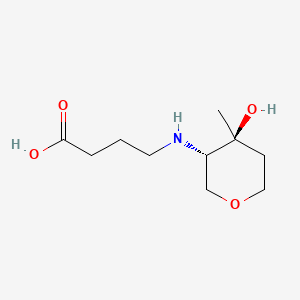
1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride typically involves multiple steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the bis(4-fluorophenyl)methyl group: This step involves the reaction of the piperazine core with 4-fluorobenzyl chloride under basic conditions.
Addition of the hydroxy-phenylthiopropyl group: This step involves the reaction of the intermediate with 2-hydroxy-3-phenylthiopropyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxy group or reduce other functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction could involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Bis(4-fluorophenyl)methyl)piperazine: Lacks the hydroxy-phenylthiopropyl group.
4-(2-Hydroxy-3-phenylthiopropyl)piperazine: Lacks the bis(4-fluorophenyl)methyl group.
1-(Bis(4-chlorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine: Similar structure but with chlorine instead of fluorine.
Uniqueness
1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride is unique due to the presence of both the bis(4-fluorophenyl)methyl and hydroxy-phenylthiopropyl groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.
Properties
CAS No. |
143760-07-0 |
|---|---|
Molecular Formula |
C26H30Cl2F2N2OS |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C26H28F2N2OS.2ClH/c27-22-10-6-20(7-11-22)26(21-8-12-23(28)13-9-21)30-16-14-29(15-17-30)18-24(31)19-32-25-4-2-1-3-5-25;;/h1-13,24,26,31H,14-19H2;2*1H |
InChI Key |
AQBAKOYKYYHNGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


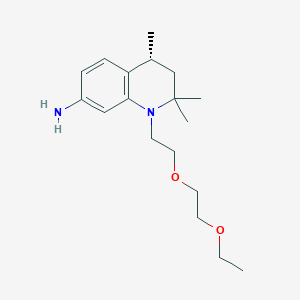

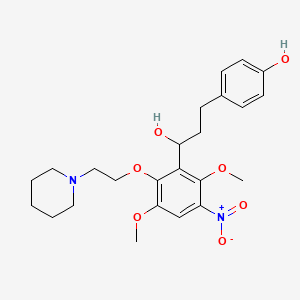
![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)
